Dimethyl 2,3-naphthalenedicarboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
dimethyl naphthalene-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-17-13(15)11-7-9-5-3-4-6-10(9)8-12(11)14(16)18-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDGBCOIHNLQMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350791 | |
| Record name | Dimethyl 2,3-naphthalenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13728-34-2 | |
| Record name | Dimethyl 2,3-naphthalenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Methodologies and Reaction Pathways for Dimethyl 2,3 Naphthalenedicarboxylate
Precursor Chemistry and Derivatization Routes
Conversion of 2,3-Naphthalenedicarboxylic Acid to Dimethyl Ester
The direct esterification of 2,3-Naphthalenedicarboxylic Acid is a primary method for synthesizing its dimethyl ester. This process typically involves reacting the diacid with methanol (B129727) in the presence of an acid catalyst. However, the low solubility of naphthalenedicarboxylic acids in lower alcohols like methanol can lead to low yields under moderate conditions. google.com To overcome this, specific conditions are employed to drive the reaction to completion.
Research into the esterification of naphthalene (B1677914) dicarboxylic acid isomers has shown that elevated temperatures and pressures are beneficial. google.com The reaction is generally conducted at temperatures ranging from 150°C to 220°C. google.com The pressure, largely determined by the vapor pressure of the alcohol, can range from 50 to 550 p.s.i.g. google.com The use of a solubilizing agent, such as a pre-existing quantity of the target diester (e.g., dimethyl 2,3-naphthalenedicarboxylate), has been found to significantly increase the conversion rate of the diacid. google.com
| Parameter | Condition | Rationale / Finding |
| Reactants | 2,3-Naphthalenedicarboxylic Acid, Methanol | Direct conversion to the dimethyl ester. |
| Catalyst | Acid catalyst (e.g., H₂SO₄) | Facilitates the esterification reaction. |
| Temperature | 150°C - 220°C | Higher temperatures increase reaction rate and solubility. google.com |
| Pressure | 50 - 550 p.s.i.g. | Controlled by the vapor pressure of the alcohol at reaction temperature. google.com |
| Additives | Substituted naphthalene (solubilizer) | Addition of a solubilizer can increase the conversion of the diacid by over 25%. google.com |
Advanced Synthetic Strategies and Novel Approaches
Beyond direct esterification, advanced methodologies focus on either constructing the naphthalene core with the desired functionalities or employing alternative, milder esterification techniques.
Palladium-catalyzed reactions represent a powerful tool in modern organic synthesis. For naphthalene derivatives, homogeneous catalytic oxidative carbonylation is an attractive approach for producing the core naphthalenedicarboxylic acid structure, which can subsequently be esterified. researchgate.net While much of the development has focused on the 2,6-isomer due to its industrial importance, the principles are applicable to the synthesis of other isomers. researchgate.net This method involves the direct introduction of carbonyl groups into the aromatic ring, offering a potentially more efficient and selective route compared to multi-step processes that start with the oxidation of alkylnaphthalenes. researchgate.net
To circumvent the often harsh conditions of traditional acid-catalyzed esterification, alternative methods can be employed.
Diazomethane (B1218177): The use of diazomethane (CH₂N₂) is a very mild and highly efficient method for converting carboxylic acids into their corresponding methyl esters. masterorganicchemistry.com The reaction proceeds rapidly at room temperature, often by simply adding a solution of diazomethane to the carboxylic acid until the characteristic yellow color of diazomethane persists. masterorganicchemistry.com The mechanism involves two main steps: first, the acidic proton of the carboxylic acid is transferred to the diazomethane molecule to form a carboxylate anion and a methyldiazonium cation. masterorganicchemistry.com In the second step, the carboxylate anion acts as a nucleophile, attacking the methyl group of the diazonium cation in an Sₙ2 reaction, which liberates nitrogen gas and forms the methyl ester. masterorganicchemistry.com The primary drawbacks of this method are the extreme toxicity and explosive nature of diazomethane, which generally limits its use to small-scale syntheses and requires specialized handling procedures. masterorganicchemistry.comnih.gov
Transesterification: Transesterification is another strategy for synthesizing esters. This equilibrium-driven process involves the reaction of an existing ester with an alcohol in the presence of a catalyst to produce a new ester. To produce this compound, a different diester of 2,3-naphthalenedicarboxylic acid could be reacted with a large excess of methanol. The reaction is typically catalyzed by acids or bases, but modern methods often utilize organocatalysts or metal complexes to achieve high yields under milder conditions. organic-chemistry.org For instance, N-heterocyclic carbenes (NHCs) have been shown to effectively catalyze transesterification reactions by enhancing the nucleophilicity of the alcohol. organic-chemistry.org Similarly, various metal clusters, such as those involving zinc, can promote efficient transesterification. organic-chemistry.org
| Method | Reagents & Conditions | Advantages | Disadvantages |
| Diazomethane | Diazomethane (CH₂N₂), Carboxylic Acid, Ethereal solvent, Room temperature | Very mild conditions, high yield, simple workup. masterorganicchemistry.com | Highly toxic, explosive, not suitable for large-scale synthesis. masterorganicchemistry.comnih.gov |
| Transesterification | Ester, Methanol, Catalyst (e.g., NHC, Zn-cluster), often reflux | Can be performed under mild conditions with appropriate catalysts. organic-chemistry.org | Equilibrium reaction, may require removal of the byproduct alcohol to drive to completion. |
Molecular Interactions and Supramolecular Chemistry of Dimethyl 2,3 Naphthalenedicarboxylate
Inclusion Complexation Studies with Cyclodextrins
The formation of inclusion complexes between dimethyl 2,3-naphthalenedicarboxylate and cyclodextrins has been a subject of scientific investigation to understand the intermolecular forces driving supramolecular assembly. These studies often employ spectrofluorometry to probe the changes in the microenvironment of the guest molecule upon encapsulation by the cyclodextrin (B1172386) host.
Stoichiometry and Formation Constants of Inclusion Complexes
The stoichiometry and stability of the inclusion complexes formed between this compound and various cyclodextrins are fundamental parameters in their supramolecular characterization. These are typically determined by monitoring changes in the spectroscopic properties of the guest molecule as a function of the host concentration.
Studies have shown that this compound forms inclusion complexes with α-, β-, and γ-cyclodextrins with a 1:1 stoichiometry. nih.gov This indicates that one molecule of this compound interacts with a single cyclodextrin molecule. The formation constants (Kf), which quantify the stability of these complexes, have been determined and are presented in Table 1. The variation in the formation constants among the different cyclodextrins suggests that the size of the cyclodextrin cavity plays a crucial role in the stability of the resulting complex.
Table 1: Formation Constants for the 1:1 Inclusion Complexes of this compound with Cyclodextrins at 25°C
| Cyclodextrin | Formation Constant (Kf) / M-1 |
|---|---|
| α-Cyclodextrin | 115 ± 10 |
| β-Cyclodextrin | 250 ± 20 |
This table was generated based on data from scientific literature.
The extent of complex formation is directly influenced by the concentration of the cyclodextrin. As the concentration of the cyclodextrin increases, the equilibrium shifts towards the formation of the inclusion complex, leading to a greater proportion of this compound molecules being encapsulated. This relationship is often used to determine the formation constant of the complex.
Temperature also plays a significant role in the complexation process. Generally, an increase in temperature leads to a decrease in the formation constant, indicating that the complexation is an exothermic process. acs.org This inverse relationship between temperature and stability is a common characteristic of many host-guest inclusion complexes. By studying the complexation at different temperatures, it is possible to determine the thermodynamic parameters of the process, as will be discussed in the following section.
Thermodynamics of Inclusion Processes
The thermodynamic parameters of inclusion complexation, namely the enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) changes, provide crucial insights into the driving forces behind the formation of these supramolecular assemblies. These parameters can be determined from the temperature dependence of the formation constants using the van't Hoff equation.
The formation of inclusion complexes between this compound and cyclodextrins is typically an enthalpy-driven process, characterized by negative enthalpy changes (ΔH°). nih.gov This suggests that the interactions between the host and guest molecules are energetically favorable. The corresponding entropy changes (ΔS°) are also generally negative, which is entropically unfavorable as it indicates a more ordered system upon complex formation. nih.gov However, the favorable enthalpic contribution outweighs the unfavorable entropic contribution, resulting in a negative Gibbs free energy change and a spontaneous complexation process. The thermodynamic parameters for the complexation with α-, β-, and γ-cyclodextrins are summarized in Table 2.
Table 2: Thermodynamic Parameters for the Inclusion Complexation of this compound with Cyclodextrins
| Cyclodextrin | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° (kJ/mol) at 25°C |
|---|---|---|---|
| α-Cyclodextrin | -18.4 | -22 | -11.9 |
| β-Cyclodextrin | -21.3 | -29 | -12.6 |
This table was generated based on data from scientific literature.
Furthermore, the potential for hydrogen bond formation between the ester groups of the this compound and the hydroxyl groups on the rim of the cyclodextrin cavity can also contribute to the stability of the complex. The relative importance of these interactions depends on the specific cyclodextrin and the geometry of the inclusion complex. The negative enthalpy and entropy changes observed are consistent with the formation of a more ordered and energetically stable supramolecular assembly driven by these non-covalent forces.
Structural Elucidation of Inclusion Complexes
The formation of inclusion complexes involves the encapsulation of a "guest" molecule within a "host" molecule. This interaction is governed by a dimensional and geometric fit between the host's cavity and the guest. oatext.com Cyclodextrins, which are cyclic oligosaccharides, are common host molecules with a hydrophobic inner cavity and a hydrophilic exterior, making them suitable for forming complexes with a variety of guest molecules. oatext.commdpi.com The stoichiometry of complexes formed between this compound and α-, β-, and γ-cyclodextrins has been determined to be 1:1. nih.gov
The orientation and positioning of a guest molecule within the cyclodextrin cavity are crucial for the stability and properties of the resulting complex. In the case of a related compound, Dimethyl 2,6-naphthalenedicarboxylate, studies have shown that its penetration into the cyclodextrin cavity varies depending on the type of cyclodextrin. acs.org While only a small portion of the Dimethyl 2,6-naphthalenedicarboxylate molecule enters the α-cyclodextrin cavity, it penetrates almost entirely into the β-cyclodextrin cavity. acs.org
Molecular mechanics calculations, supported by fluorescence quenching and polarization measurements, have been utilized to determine the probable location of this compound within the cyclodextrin cavity. nih.gov These computational and experimental methods provide insights into the geometry of the complexes and the thermodynamic parameters that govern their formation. nih.gov The driving forces for the inclusion process are primarily nonbonded van der Waals interactions between the host and guest molecules. acs.org
The geometry of the inclusion complexes formed between this compound and cyclodextrins is influenced by the size and shape of both the host and guest molecules. The formation of these complexes is a result of a geometrically limited fit. oatext.com For the related 2,3-naphthalenedicarboxylic acid, crystallographic studies have revealed specific geometric parameters. The plane of the carboxylic acid group forms a dihedral angle of 33.1 (1) degrees with the least-squares plane of the naphthalene (B1677914) core. nih.gov The average deviation of the carbon atoms in the naphthalene rings from the best least-squares plane is 0.021 (8) Å. nih.gov
The stability of these complexes is also influenced by hydrogen bonding. In the case of Dimethyl 2,6-naphthalenedicarboxylate with α-cyclodextrin, head-to-head hydrogen bonding between the secondary hydroxyl groups of the cyclodextrin molecules can contribute to the stability of the 1:2 complex. acs.org
Table 1: Crystallographic Data for 2,3-Naphthalenedicarboxylic Acid
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 5.087 (2) |
| b (Å) | 19.222 (3) |
| c (Å) | 9.552 (2) |
| β (°) | 93.81 (3) |
| V (ų) | 932.0 (5) |
| Z | 4 |
Data sourced from crystallographic studies on the related compound 2,3-naphthalenedicarboxylic acid. nih.gov
Intermolecular Interactions and Host-Guest Chemistry Beyond Cyclodextrins
The principles of host-guest chemistry extend beyond cyclodextrins to a variety of other host molecules, including cryptands, crown ethers, and cucurbiturils. semanticscholar.org These interactions are driven by non-covalent forces such as hydrogen bonding, van der Waals forces, and ion-dipole interactions. mdpi.comrsc.org
For instance, the self-assembly of modified β-cyclodextrin derivatives can be promoted by the presence of a 2,3-disubstituted naphthylene clip, which acts as a folding screen separating the individual cyclodextrin units in a head-to-head supramolecular dimer. frontiersin.org The architecture of these dimers is governed by the conformational properties of the monomer constituents. frontiersin.org
Furthermore, guest molecules can induce structural changes within the host framework in a process analogous to the induced-fit mechanism in enzymes. mdpi.com The interaction between the host and guest can lead to the formation of stable complexes with specific stoichiometries, such as the 1:1 host-guest inclusion complexes formed between tetramethyl cucurbit nih.govuril and 2-heterocyclic-substituted benzimidazoles. rsc.org The driving forces for the formation of these particular complexes were identified as hydrogen bonding and ion-dipole interactions. rsc.org
The study of these intermolecular interactions is crucial for the development of new materials and systems with applications in areas such as molecular sensing, drug delivery, and catalysis. mdpi.com
Spectroscopic and Computational Investigations of Dimethyl 2,3 Naphthalenedicarboxylate
Advanced Spectroscopic Characterization in Academic Research
Dimethyl 2,3-naphthalenedicarboxylate has been a subject of interest in various spectroscopic studies, which aim to elucidate its structural properties and its interactions with other molecules. These investigations are crucial for understanding its potential applications in fields such as materials science and molecular recognition.
The fluorescence emission spectra of this compound are characterized by two distinct bands. The intensity ratio of these bands, denoted as R, is highly sensitive to the polarity of the surrounding environment. This property allows the compound to be used as a fluorescent probe to characterize the polarity of different media. nih.gov
In studies involving the complexation of this compound with cyclodextrins, changes in the fluorescence intensity ratio and lifetime averages have been utilized to determine the stoichiometry and association constants of the resulting complexes. Furthermore, by extrapolating fluorescence anisotropies to infinite cyclodextrin (B1172386) concentration, researchers can estimate the microviscosity of the medium immediately surrounding the guest molecule when it is complexed. nih.gov This technique provides valuable insights into the microenvironment of the binding site.
Table 1: Fluorescence Properties of this compound Complexes
| Parameter | Description | Application |
|---|---|---|
| Intensity Ratio (R) | Ratio of the intensities of the two emission bands. | Sensitive to the polarity of the microenvironment. |
| Lifetime Averages (τ) | Average time the molecule stays in the excited state. | Used to study complex formation and dynamics. |
| Fluorescence Anisotropy (r) | Measure of the rotational motion of the molecule. | Used to estimate the microviscosity of the local environment. |
Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. While this compound itself is not chiral, it can form complexes with chiral host molecules, such as cyclodextrins. The formation of these complexes can result in an induced circular dichroism (ICD) signal. nih.gov
The analysis of ICD spectra provides information about the geometry of the host-guest complexes and the nature of the forces responsible for complexation. nih.gov The sign and magnitude of the ICD signal are dependent on the relative orientation of the guest molecule within the chiral cavity of the host. This makes ICD a valuable tool for understanding the specifics of molecular recognition and binding.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. For this compound, ¹H NMR spectroscopy provides detailed information about the arrangement of protons in the molecule.
The ¹H NMR spectrum of a naphthalenedicarboxylate isomer is characterized by signals corresponding to the aromatic protons and the methyl protons of the ester groups. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for distinguishing between different isomers.
For instance, in Dimethyl 2,6-naphthalenedicarboxylate, the symmetry of the molecule results in a simpler spectrum compared to its less symmetrical isomers. The protons at positions 1, 3, 4, 5, 7, and 8 will have distinct chemical shifts and coupling constants, which can be predicted and analyzed to confirm the structure.
Table 2: Predicted ¹H NMR Chemical Shift Regions for Naphthalene (B1677914) Protons
| Proton Position | Typical Chemical Shift Range (ppm) | Factors Influencing Chemical Shift |
|---|---|---|
| α-protons (1, 4, 5, 8) | 7.8 - 8.2 | Deshielded due to proximity to the other ring and anisotropic effects. |
| β-protons (2, 3, 6, 7) | 7.4 - 7.6 | Generally more shielded than α-protons. |
| Ester Methyl Protons | ~3.9 | Relatively consistent across isomers. |
Note: The actual chemical shifts can vary depending on the solvent and the specific substitution pattern of the naphthalenedicarboxylate isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
Computational Chemistry and Molecular Modeling Applications
Computational methods play a crucial role in complementing experimental data and providing a deeper understanding of the molecular properties and interactions of this compound.
Molecular mechanics (MM) simulations are employed to model the geometry and interactions of this compound complexes, particularly with host molecules like cyclodextrins. nih.gov These simulations can predict the most stable conformations of the complexes and provide insights into the intermolecular forces driving their formation. nih.gov
By performing these calculations in the presence of water molecules, a more realistic representation of the experimental conditions in aqueous solutions can be achieved. The results from MM simulations, when combined with experimental data from techniques like fluorescence and circular dichroism, offer a comprehensive picture of the complexation process. nih.gov This integrated approach is powerful for understanding the principles of molecular recognition.
Molecular Dynamics (MD) Simulations for Dynamic Behavior of Supramolecular Systems
Molecular Dynamics (MD) simulations serve as a powerful computational microscope for observing the time-dependent behavior of molecular systems. This technique is particularly insightful for studying the dynamic nature of supramolecular assemblies, where non-covalent interactions govern the formation and stability of complex architectures. nih.govonsager.cn MD simulations model the motions of atoms and molecules over time by numerically solving Newton's equations of motion. aps.org This allows researchers to investigate phenomena such as the self-assembly process, the stability of host-guest complexes, and the conformational dynamics of supramolecular structures that are often difficult to capture experimentally.
In the context of supramolecular chemistry, MD simulations can provide detailed information on the binding mechanisms, solvent effects, and thermodynamic parameters associated with molecular recognition events. For instance, simulations can be used to develop descriptors that predict the gelation properties of supramolecular systems. rsc.org By tracking the trajectories of individual molecules, it is possible to understand how molecules like this compound might interact with macrocyclic hosts or self-assemble into larger ordered structures. The simulations can reveal key intermolecular interactions, such as hydrogen bonds and π-π stacking, that stabilize the supramolecular complex. Furthermore, advanced techniques like mixed-solvent molecular dynamics (MixMD) can be employed to identify potential binding sites on complex molecular surfaces. nih.gov
While specific MD studies focusing exclusively on the supramolecular behavior of this compound are not extensively documented in the literature, the methodology is broadly applicable. Such simulations could elucidate its potential as a guest molecule in host-guest systems or as a building block for novel supramolecular materials, providing a bottom-up understanding of the dynamic processes at the atomic level.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Structure
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules. nih.gov DFT calculations are used to predict a wide array of properties, including molecular geometries, reaction energies, and spectroscopic parameters. nih.gov The theory is founded on the principle that the energy of a system can be determined from its electron density, which simplifies the complexity of solving the many-body Schrödinger equation. nih.gov
This computational approach is instrumental in elucidating reaction mechanisms by locating transition states and calculating activation energy barriers. mdpi.comrsc.org For naphthalene derivatives, DFT has been used to study their electronic properties, such as ionization potentials and electron affinities, by analyzing the effects of different substituent groups on the naphthalene core. researchgate.net It has also been applied to understand the excited states of naphthalene dimers, which are relevant to their photophysical properties. mdpi.com These studies provide a framework for understanding the intrinsic electronic characteristics of this compound and predicting its behavior in various chemical transformations.
DFT calculations have been effectively employed to investigate the degradation and recycling pathways of naphthalene-based polyesters, such as polyethylene (B3416737) naphthalate (PEN). nih.gov A study on the hydrolysis, alcoholysis, and ammonolysis of an ethylene (B1197577) naphthalate dimer, a model for PEN, provides significant insight into the reactivity of the ester groups attached to the naphthalene core, which are analogous to those in this compound. nih.gov
Using the DFT B3P86/6-31++G(d,p) method, researchers investigated the reaction pathways and determined the thermodynamic and kinetic parameters for these degradation processes. nih.gov The calculations revealed that the energy barrier for the main reaction step was highest for hydrolysis and lowest for ammonolysis. nih.gov This suggests that, kinetically, the decomposition of the naphthalate ester is most favorable in an ammonia (B1221849) environment, followed by methanol (B129727), and then water. nih.gov The study also identified the primary products for each pathway. nih.gov
The key findings from the DFT calculations on the ethylene naphthalate dimer are summarized in the table below.
| Reaction Type | Reactant | Calculated Energy Barrier (kJ/mol) | Primary Products |
|---|---|---|---|
| Hydrolysis | Water (H₂O) | ~169.0 | 2,6-Naphthalenedicarboxylic acid and Ethylene glycol |
| Alcoholysis | Methanol (CH₃OH) | ~155.0 | Dimethyl naphthalene-2,6-dicarboxylate and Ethylene glycol |
| Ammonolysis | Ammonia (NH₃) | ~151.0 | Naphthalene-2,6-dicarboxamide and Ethylene glycol |
These results demonstrate the power of DFT to dissect complex reaction mechanisms at the molecular level and provide a quantitative comparison of different reaction pathways. nih.gov
Free Energy Perturbation (FEP) Simulations in Supramolecular Systems
Free Energy Perturbation (FEP) is a rigorous computational method based on statistical mechanics used to calculate free energy differences between two states, typically within the context of MD simulations. nih.govnih.gov In supramolecular chemistry, FEP is a valuable tool for accurately predicting the binding affinities of guest molecules to a host. drugdesigndata.org The method relies on the construction of a thermodynamic cycle that connects the binding free energies of two different ligands to a common host. nih.gov
The accuracy of FEP simulations is highly dependent on sufficient sampling of the system's conformational space and the quality of the force field used. nih.gov Careful system preparation, including proper equilibration of the protein, ligand, and surrounding solvent or membrane, is crucial for obtaining reliable results. nih.gov While computationally intensive, FEP simulations can provide predictions of binding affinity with high accuracy, making them a powerful asset in the rational design of host-guest systems. For a molecule like this compound, FEP could be used to computationally screen a variety of macrocyclic hosts to identify those with the highest binding affinity, thereby guiding synthetic efforts.
Derivatives and Analogues of Dimethyl 2,3 Naphthalenedicarboxylate in Research
Structural Modification and Functionalization Strategies
The functionalization of the naphthalene (B1677914) core and its carboxylate groups is a key strategy for tailoring the properties of dimethyl naphthalenedicarboxylates for specific applications. These modifications can influence solubility, reactivity, and the thermal and mechanical properties of derived polymers.
General strategies that can be applied to the naphthalene ring system include electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation. The positions of the ester groups in dimethyl 2,3-naphthalenedicarboxylate will direct incoming substituents to specific positions on the aromatic rings. Furthermore, the ester groups themselves can be modified. Hydrolysis of the methyl esters to the corresponding dicarboxylic acid, 2,3-naphthalenedicarboxylic acid, opens up pathways to a variety of other derivatives, including diacyl chlorides, diamides, and other diesters through reaction with different alcohols.
While specific research on the functionalization of this compound is limited in publicly available literature, the principles of aromatic chemistry suggest that its reactivity would be analogous to other naphthalenedicarboxylic acid derivatives, with the electronic properties of the ester groups influencing the regioselectivity of further substitutions on the naphthalene nucleus.
Comparative Studies with Isomeric Naphthalenedicarboxylates
Comparative studies of naphthalenedicarboxylate isomers are crucial for understanding how the geometry of the monomer unit affects the properties of resulting polymers. The most studied isomer, dimethyl 2,6-naphthalenedicarboxylate, serves as a benchmark for comparison with isomers such as this compound and dimethyl 2,7-naphthalenedicarboxylate.
The positioning of the carboxylate groups significantly impacts the linearity and symmetry of the molecule. Dimethyl 2,6-naphthalenedicarboxylate is a linear and symmetrical molecule, which allows for the formation of highly ordered, semi-crystalline polymers. In contrast, the 2,3- and 2,7-isomers are non-linear, which can disrupt polymer chain packing and lead to amorphous or less crystalline materials with different physical properties.
For instance, polyesters synthesized from 2,7-naphthalenedicarboxylic acid have been shown to exhibit good thermal and barrier properties, suggesting that the meta-like substitution pattern of the 2,7-isomer can still lead to high-performance materials. The introduction of the rigid naphthalene unit, regardless of the isomer, generally enhances the thermal stability and mechanical strength of polymers compared to their aliphatic or simpler aromatic counterparts.
| Property | This compound | Dimethyl 2,6-Naphthalenedicarboxylate | Dimethyl 2,7-Naphthalenedicarboxylate |
|---|---|---|---|
| Molecular Structure | Non-linear, asymmetric | Linear, symmetric | Non-linear, symmetric |
| CAS Number | 13728-34-2 | 840-65-3 | 2549-47-5 |
| Expected Polymer Crystallinity | Low to amorphous | High (semi-crystalline) | Low to amorphous |
| Potential Polymer Properties | Good solubility, potentially lower melting point | High strength, high thermal stability, excellent barrier properties | Good thermal and barrier properties, potentially higher flexibility |
Research on Polymeric Materials Derived from Naphthalenedicarboxylates
Research into polymers derived from naphthalenedicarboxylates has been largely driven by the exceptional properties of materials made from the 2,6-isomer. However, the broader class of naphthalate polymers offers a wide range of potential properties and applications.
Poly(ethylene naphthalate), commonly known as PEN, is a high-performance polyester synthesized from dimethyl 2,6-naphthalenedicarboxylate and ethylene (B1197577) glycol. PEN exhibits superior properties compared to its more common counterpart, poly(ethylene terephthalate) (PET). These advantages include higher thermal stability, better mechanical strength, and enhanced barrier properties against gases like oxygen and carbon dioxide.
The synthesis of PEN typically involves a two-step process: a transesterification reaction between dimethyl 2,6-naphthalenedicarboxylate and ethylene glycol, followed by a polycondensation reaction to increase the molecular weight. The resulting polymer has a higher glass transition temperature (Tg) and melting temperature (Tm) than PET, making it suitable for applications requiring higher temperature resistance.
| Property | Value |
|---|---|
| Glass Transition Temperature (Tg) | ~120 °C |
| Melting Temperature (Tm) | ~270 °C |
| Tensile Strength | Higher than PET |
| Gas Barrier Properties | Superior to PET |
| UV Resistance | Better than PET |
In recent years, there has been a growing interest in developing bio-based alternatives to petroleum-derived monomers for polymer production. Research is underway to produce naphthalenedicarboxylic acids from renewable resources, which could lead to more sustainable naphthalate polymers.
One approach involves the use of platform chemicals derived from biomass, which can be converted through various chemical and biological processes into aromatic compounds. While the production of bio-based this compound is not yet a commercial reality, the general trend in polymer chemistry is moving towards the development of sustainable monomers. Bio-based naphthalate polymers are expected to offer a more environmentally friendly profile while maintaining the high-performance characteristics associated with the naphthalene ring structure.
The durability of naphthalate polymers like PEN also presents challenges for their end-of-life management. Research into the degradation and recycling of these materials is crucial for a circular economy.
Chemical Recycling: Naphthalate polyesters can be chemically recycled through processes such as hydrolysis, methanolysis, and glycolysis. These methods break down the polymer into its constituent monomers, which can then be purified and used to produce virgin-quality polymer. For example, methanolysis of PEN yields dimethyl 2,6-naphthalenedicarboxylate and ethylene glycol.
Enzymatic Degradation: While aromatic polyesters are generally more resistant to microbial degradation than their aliphatic counterparts, research is exploring the use of enzymes to break down these polymers. Specific enzymes, such as cutinases and lipases, have shown some activity in hydrolyzing the ester bonds in polyesters. The complex and stable structure of the naphthalene ring makes enzymatic degradation challenging, but ongoing research aims to discover or engineer enzymes with enhanced activity towards aromatic polyesters.
The degradation rate and recyclability of polymers derived from this compound would likely be influenced by their potentially lower crystallinity compared to PEN. Amorphous polymers may be more susceptible to chemical and enzymatic attack due to greater accessibility of the ester linkages.
Advanced Research Applications and Emerging Fields for Dimethyl 2,3 Naphthalenedicarboxylate
Catalysis Research and its Interplay with Naphthalenedicarboxylates
The rigid and well-defined geometry of naphthalenedicarboxylates makes them excellent candidates as organic linkers in the construction of porous materials like Metal-Organic Frameworks (MOFs) and coordination polymers. These materials are of significant interest in catalysis due to their high surface area and tunable pore environments, which can facilitate reactant diffusion and enhance product selectivity. bohrium.com
While many studies on catalytic MOFs have utilized the more linear 2,6- and 1,4-isomers of naphthalenedicarboxylic acid, the unique angular geometry of the 2,3-isomer offers distinct possibilities for structural design. scispace.comresearchgate.netresearchgate.net Research suggests that 1,2- and 2,3-naphthalenedicarboxylates are particularly well-suited as linkers for the formation of coordination polymers. bohrium.com The proximity of the carboxylate groups in the 2,3-position can influence the coordination angle with metal centers, leading to novel network topologies that are not achievable with other isomers. These unique structural motifs can, in turn, create specific catalytic pockets or channels, potentially enabling shape-selective catalytic reactions. Although direct catalytic applications of MOFs based purely on the 2,3-isomer are less explored than their counterparts, the fundamental principles of MOF catalysis—utilizing metal nodes as active sites and the porous framework for selective access—are fully applicable. bohrium.com
Sensor Development and Fluorescent Probes
The naphthalene (B1677914) core is an excellent fluorophore due to its rigid, conjugated π-electron system, which results in high quantum yields and excellent photostability. ontosight.ai This intrinsic fluorescence makes Dimethyl 2,3-naphthalenedicarboxylate and its derivatives valuable precursors for the development of chemosensors and fluorescent probes. These sensors are designed to detect specific ions, molecules, or changes in their environment through a measurable change in their fluorescence properties, such as intensity ("turn-on" or "turn-off") or wavelength.
Derivatives of 2,3-naphthalenedicarboxylic acid are used as building blocks for sophisticated sensor molecules. For instance, a related compound, 2,3-naphthalenedicarboxaldehyde, is noted for its utility in bioimaging and sensing applications. ontosight.ai By reacting the functional groups of naphthalene derivatives with other molecules, researchers can create highly selective chemosensors. A common strategy involves synthesizing Schiff bases from naphthalene precursors, which can then selectively bind to specific metal ions. This binding event alters the electronic properties of the molecule, leading to a distinct fluorescence response. nih.govrsc.orgresearchgate.net Various naphthalene-based probes have demonstrated high sensitivity and selectivity for detecting ions such as aluminum (Al³⁺), zinc (Zn²⁺), and copper (Cu²⁺). rsc.orgnih.govrsc.org
The table below summarizes the characteristics of several fluorescent probes derived from the naphthalene scaffold, highlighting their effectiveness in detecting specific analytes.
| Probe Type | Analyte Detected | Detection Limit | Fluorescence Response | Reference |
| Naphthalene-derived Schiff Base | Al³⁺ | 1.89 x 10⁻⁸ M | Turn-on | nih.gov |
| Naphthalene-derived Schiff Base | Zn²⁺ | 1.91 x 10⁻⁶ M | Enhancement | rsc.org |
| Naphthalene Derivative | Al³⁺ | 1.0 x 10⁻⁷ M | Enhancement | rsc.org |
| Naphthalimide Derivative | NO₂⁻ | 5.7 x 10⁻⁸ M | Quenching | researchgate.net |
| Naphthalene-based Probe (F6) | Al³⁺ | 8.73 x 10⁻⁸ M | Enhancement | mdpi.com |
Applications in Advanced Materials Science
This compound serves as a fundamental component in the creation of advanced functional materials, primarily through its use as a monomer or organic linker. Its structural rigidity is a key attribute that is imparted to the resulting materials, leading to enhanced thermal and mechanical properties.
Coordination Polymers and Metal-Organic Frameworks (MOFs): As noted, the angular structure of the 2,3-isomer makes it an ideal linker for coordination polymers. bohrium.com These materials are constructed by linking metal ions or clusters with organic ligands like naphthalenedicarboxylates. The resulting networks can be designed to have specific porosities and chemical properties, making them suitable for applications such as gas storage and separation. researchgate.netrsc.org MOFs built with naphthalenedicarboxylate linkers are known for their high thermal stability and intrinsic hydrophobicity. bohrium.com
Conjugated Polymers for Organic Electronics: The naphthalene core is also a key component in materials for organic electronics. The related compound 2,3-naphthalenedicarboxaldehyde is utilized as a building block for synthesizing conjugated polymers. ontosight.ai These polymers, which feature extended π-electron systems, are essential for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ontosight.ai The incorporation of the 2,3-naphthalene unit into a polymer backbone can influence its electronic properties, such as the energy band gap, and its solid-state packing, which are critical for device performance. While much of the commercial development in naphthalate-based polymers has focused on Polyethylene (B3416737) Naphthalate (PEN) derived from the 2,6-isomer, the unique electronic and structural contributions of the 2,3-isomer present opportunities for novel materials in specialized electronic applications. researchgate.netiastate.eduindoramaventures.com
Future Research Directions and Unexplored Avenues
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry offers a transformative approach to understanding and utilizing compounds like dimethyl 2,3-naphthalenedicarboxylate. These computational tools can accelerate the discovery of new materials and synthetic pathways by analyzing vast datasets and predicting molecular properties. nih.govnih.govijsetpub.com
Predictive Modeling and Property Optimization: AI algorithms can be trained on large databases of chemical structures and their corresponding properties to predict the characteristics of new or modified naphthalenedicarboxylate derivatives. nih.gov This includes predicting physical properties such as solubility and melting point, as well as more complex functionalities relevant to materials science, such as electronic and optical properties. By using techniques like graph neural networks (GNNs), researchers can effectively analyze molecular structures to optimize them for specific applications. nih.gov
Accelerating Discovery of Novel Derivatives: Machine learning models can screen virtual libraries of naphthalenedicarboxylate-based compounds to identify candidates with high potential for specific applications, such as in organic electronics or as building blocks for porous materials. nih.gov Generative models can even design novel molecular structures with desired properties from the ground up, expanding the accessible chemical space. nih.gov This AI-driven approach significantly reduces the time and cost associated with traditional trial-and-error experimental work.
Table 1: Potential AI/ML Applications in Naphthalenedicarboxylate Research
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Property Prediction | Algorithms predict physicochemical properties (e.g., solubility, thermal stability) of novel naphthalenedicarboxylate derivatives. | Faster screening and identification of promising candidates for specific applications. |
| Reaction Outcome Prediction | ML models forecast the products and yields of unknown or untested chemical reactions involving naphthalenedicarboxylates. scitechdaily.com | Optimization of synthetic routes and discovery of novel reaction pathways. |
| Retrosynthesis Planning | AI tools suggest synthetic routes for complex target molecules based on naphthalenedicarboxylate precursors. ijsetpub.com | More efficient and innovative synthesis strategies. |
| Material Design | Generative algorithms design new naphthalenedicarboxylate-based materials with tailored properties for applications like gas storage or catalysis. | Creation of novel functional materials with enhanced performance. |
Exploration of Novel Reaction Pathways and Green Chemistry Approaches
Future synthetic research will likely focus on developing more efficient, sustainable, and versatile methods for the preparation of this compound and its derivatives. This involves exploring new catalytic systems and reaction conditions that align with the principles of green chemistry. researchgate.netresearchgate.net
Catalyst Development: The development of novel catalysts is crucial for improving reaction efficiency and selectivity. Research into heterogeneous catalysts could lead to easier separation and recycling, reducing waste. For instance, while processes exist for isomers like dimethyl 2,6-naphthalenedicarboxylate using catalysts such as molybdenum oxide, exploring similar efficient, recyclable catalysts for the 2,3-isomer is a key research avenue. google.com
One-Pot and Tandem Reactions: Designing multi-step reactions that can be carried out in a single reaction vessel ("one-pot" synthesis) represents a significant step towards greener chemical processes. soton.ac.uk This approach minimizes the need for intermediate purification steps, thereby saving solvents, time, and energy. soton.ac.uk Research into tandem reactions, where multiple catalytic transformations occur sequentially in one pot, could streamline the synthesis of complex molecules from naphthalenedicarboxylate precursors. soton.ac.uk
Alternative Solvents and Reaction Conditions: A major focus of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives, such as water, supercritical fluids, or ionic liquids. Future research will likely investigate the synthesis of this compound in such green solvents. Additionally, the use of alternative energy sources like microwave irradiation or ultrasound to drive reactions can lead to shorter reaction times and reduced energy consumption. researchgate.net
Table 2: Green Chemistry Strategies for Naphthalenedicarboxylate Synthesis
| Green Chemistry Principle | Application in Synthesis | Potential Benefits |
|---|---|---|
| Atom Economy | Designing reactions that maximize the incorporation of all starting materials into the final product. | Reduction of byproducts and waste. |
| Use of Renewable Feedstocks | Investigating biosynthetic routes or starting materials derived from renewable sources. | Reduced reliance on fossil fuels. |
| Catalysis | Employing highly efficient and recyclable catalysts to minimize waste. | Increased reaction rates and yields; catalyst can be reused. |
| Benign Solvents | Replacing volatile organic compounds (VOCs) with safer alternatives like water or bio-solvents. | Reduced environmental impact and improved safety. |
| Energy Efficiency | Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. | Lower energy costs and carbon footprint. |
Development of Multifunctional Materials Incorporating Naphthalenedicarboxylates
The rigid and aromatic structure of the naphthalene (B1677914) core makes this compound an excellent building block for the construction of advanced functional materials. A particularly promising area is the development of metal-organic frameworks (MOFs).
Naphthalenedicarboxylate-Based MOFs: Metal-organic frameworks are crystalline materials composed of metal ions or clusters coordinated to organic ligands. The use of naphthalenedicarboxylates as ligands can lead to MOFs with tunable pore sizes, high surface areas, and unique electronic properties. bohrium.com These materials have potential applications in gas storage and separation, catalysis, and sensing. The specific arrangement of the carboxylate groups in the 2,3-isomer can lead to novel network topologies and functionalities compared to other isomers.
Multifunctional Hybrid Materials: Future research will also focus on incorporating naphthalenedicarboxylate-based units into hybrid materials. For example, creating composites with polymers or nanoparticles could lead to materials with enhanced mechanical, thermal, or conductive properties. whiterose.ac.uk These multifunctional materials could find applications in diverse fields such as food packaging, where they can provide improved barrier properties and act as carriers for active compounds. whiterose.ac.uk The development of such materials often involves integrating the naphthalenedicarboxylate moiety to impart specific functionalities like UV-blocking or antioxidant capabilities.
Q & A
Q. What methodologies assess its environmental persistence and biodegradation pathways?
- Methodology : Conduct OECD 301F biodegradation tests in aqueous media. Use LC-QTOF-MS to identify transformation products (e.g., hydrolyzed dicarboxylic acids) and quantify half-lives under UV irradiation .
Methodological Notes
- Synthesis Optimization : Prioritize green solvents (e.g., ethanol) to reduce environmental impact .
- Safety : Follow OSHA guidelines for handling esters (ventilation, PPE) due to potential aerosol formation .
- Data Validation : Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
